4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolo[2,3-b]pyridine.
Bromination and Iodination: The pyrrolo[2,3-b]pyridine core is first brominated and then iodinated using appropriate halogenating agents under controlled conditions.
Protection and Functionalization: The 2-(trimethylsilyl)ethoxy)methyl group is introduced through a protection reaction, often involving the use of 2-(trimethylsilyl)ethoxymethyl chloride and a base such as sodium hydride.
Final Assembly: The final product is obtained through purification steps such as column chromatography.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common reagents used in these reactions include palladium catalysts for cross-coupling and strong bases or acids for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other halogenated pyrrolo[2,3-b]pyridines, such as:
- 4-Bromo-3-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-3-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications
Properties
Molecular Formula |
C13H18BrIN2OSi |
---|---|
Molecular Weight |
453.19 g/mol |
IUPAC Name |
2-[(4-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-8-11(15)12-10(14)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
LRDUJVKDYFJOQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.